molecular formula C31H34N2O3 B12149522 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12149522
M. Wt: 482.6 g/mol
InChI Key: MHFKGPWHPZSKMN-UHFFFAOYSA-N
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Description

The compound 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This structure is characterized by a fused bicyclic system with a pyrazole ring and a 1,3-benzoxazine moiety. Key substituents include:

  • A hexyloxy group (C₆H₁₃O-) at the 4-position of the phenyl ring attached to the pyrazole nitrogen.
  • A propenyloxy group (CH₂=CHCH₂O-) at the 4-position of the phenyl ring linked to the benzoxazine nitrogen.

These substituents confer distinct electronic and steric properties.

Properties

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

5-(4-hexoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H34N2O3/c1-3-5-6-9-21-35-26-18-14-24(15-19-26)31-33-29(27-10-7-8-11-30(27)36-31)22-28(32-33)23-12-16-25(17-13-23)34-20-4-2/h4,7-8,10-19,29,31H,2-3,5-6,9,20-22H2,1H3

InChI Key

MHFKGPWHPZSKMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure. This can be achieved through cyclization reactions involving appropriate precursors. The hexyloxy and prop-2-en-1-yloxy phenyl groups are then introduced via substitution reactions under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can modify the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and solvent environments to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 5-(4-Hexyloxyphenyl), 2-(4-propenyloxyphenyl) C₃₁H₃₃N₂O₃* ~505.6† Propenyloxy introduces unsaturation; hexyloxy enhances lipophilicity.
9-Chloro-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-Hexyloxyphenyl), 2-(4-ethoxyphenyl), 9-Cl C₃₀H₃₃ClN₂O₃ 505.05 Ethoxy substituent reduces steric bulk; chloro group increases polarity.
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-Benzyloxyphenyl), 2-(4-ethoxyphenyl), 9-Br C₃₁H₂₇BrN₂O₃ 555.5 Benzyloxy group adds aromaticity; bromo substituent may hinder reactivity.
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-Chlorobenzyloxyphenyl), 7-methoxy, 2-phenyl C₃₀H₂₅ClN₂O₃ 496.99 Chlorobenzyl and methoxy groups enhance electron-withdrawing effects.
5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-Butoxy-3-methoxyphenyl), 9-Cl, 2-ethoxyphenyl C₂₉H₃₁ClN₂O₄ 507.02 Methoxy and butoxy groups create steric hindrance; chloro enhances polarity.

*Exact molecular formula inferred from structural analogs; †Calculated based on similar compounds in .

Substituent Effects on Physicochemical Properties

  • Hexyloxy vs. Shorter Alkoxy Chains : Compounds with hexyloxy (C₆) substituents (e.g., target compound and entry 2 in the table) exhibit higher lipophilicity compared to ethoxy (C₂) or butoxy (C₄) analogs. This may improve bioavailability but reduce aqueous solubility .
  • Propenyloxy vs. Ethoxy and benzyloxy groups lack this reactivity .
  • Halogenation (Cl, Br) : Chloro and bromo substituents (e.g., in entries 2 and 3) increase molecular polarity and may enhance binding to electron-rich biological targets but could also reduce metabolic stability .

Biological Activity

The compound 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic derivative belonging to the class of dihydropyrazolo compounds. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C24H30N2O3\text{C}_{24}\text{H}_{30}\text{N}_2\text{O}_3

This structure contains a dihydropyrazolo core which is significant for its biological properties.

Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Many dihydropyrazolo derivatives disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Compounds like this may trigger programmed cell death in cancer cells by activating intrinsic pathways.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in various chronic diseases.

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of similar compounds against several cancer cell lines. For example:

CompoundCell LineIC50 (μM)Mechanism
Compound ACOLO205 (Colorectal)0.32Tubulin inhibition
Compound BH460 (Lung)0.89Apoptosis induction
Target CompoundHCT116 (Colon)TBDTBD

The specific IC50 value for 5-[4-(Hexyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is still under investigation but is expected to be comparable to these derivatives based on structural similarities.

Pharmacokinetics and Toxicity

In silico studies suggest that this compound exhibits favorable pharmacokinetic properties such as good absorption and distribution. However, potential toxicity needs thorough evaluation through both in vitro and in vivo studies.

Case Studies

Several case studies have highlighted the biological activities of structurally related compounds:

  • Case Study 1 : A derivative similar to the target compound was tested for its ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to controls.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of a related compound, demonstrating its effectiveness in reducing cytokine levels in murine models.

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